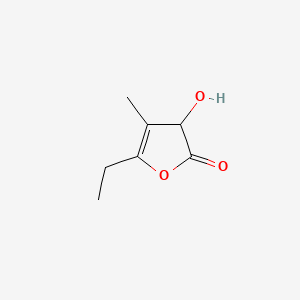

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one

Description

Contextualization within Furanone Chemistry and Related Structures

5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one, also known by the common name Abhexone, belongs to a class of compounds called furanones, which are characterized by a furan (B31954) ring with a ketone group. foodb.canist.gov Specifically, it is a butenolide, a type of dihydrofuran with a carbonyl group at the C2 position. foodb.ca The furanone family includes several potent aroma compounds vital to the food industry, which are generally classified based on the position of the carbonyl group and double bond in the heterocyclic ring, such as 3(2H)-furanones and 2(5H)-furanones. foreverest.net

The structure of this compound is closely related to other key food odorants. acs.org Two of the most prominent furanones in food are Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) and Furaneol (2,5-dimethyl-4-hydroxy-3(2H)-furanone). acs.orgcambridge.orgnih.gov Sotolon is known for its intense fenugreek, curry, or maple syrup aroma, while Furaneol imparts a characteristic sweet, caramel (B1170704), or strawberry-like scent. foreverest.netresearchgate.netwikipedia.org this compound is a structural homologue of Sotolon, featuring an ethyl group at the C5 position instead of a methyl group. acs.org This substitution increases the molecule's hydrophobicity, which can alter its volatility and aroma threshold compared to its methyl-substituted counterparts. These subtle structural differences among furanone derivatives are responsible for their distinct and diverse aroma profiles.

Table 1: Chemical and Physical Properties of this compound. nist.govnih.govsigmaaldrich.comthegoodscentscompany.comfishersci.ca

Significance as a Key Aroma Compound in Natural Products and Processed Foods

This compound is a significant contributor to the aroma of many foods and beverages. chemicalbook.com Its organoleptic profile is primarily described as sweet, with notes of maple and caramel. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Depending on its concentration, it can also impart bouillon-like, coffee, and lovage aromas. chemicalbook.com This compound has been identified in a range of natural products, including lovage, grape stems, and blackberries. foodb.cachemicalbook.com

Its presence is also well-documented in numerous processed foods, where it is often formed through heat-induced reactions like the Maillard reaction between sugars and amino acids. cambridge.orgnih.gov It is recognized as an important odorant in roasted Arabica coffee, certain aged wines like Jura Flor-Sherry, and has also been detected in alcohol-free beer and soy sauce. cambridge.orgsigmaaldrich.comchemicalbook.comsigmaaldrich.comresearchgate.net Due to its potent and desirable aroma, it is used commercially as a flavor and fragrance agent, designated with FEMA number 3153. thegoodscentscompany.comsigmaaldrich.comfemaflavor.org

Table 2: Occurrence and Aroma Profile of this compound. foodb.casigmaaldrich.comthegoodscentscompany.comchemicalbook.comsigmaaldrich.comresearchgate.net

Overview of Research Trajectories for this compound

Another major research focus is its formation pathway. The compound is known to be produced during the fermentation stages in the production of beer and soy sauce, likely by yeast from a Maillard reaction intermediate. cambridge.orgnih.gov This intersection of microbial activity and thermal processing in generating flavor compounds is a topic of ongoing study.

The chemical synthesis of this compound is also a subject of research, aiming to produce the compound for use as a flavor standard and commercial additive. researchgate.net Furthermore, comparative studies with other furanones are crucial. For instance, research on human odorant receptors has shown that while Sotolon is a specific agonist for the receptor OR8D1, Abhexone (this compound) acts as a partial agonist for the same receptor, providing insight into the molecular basis of its aroma perception. acs.org Finally, the compound has been the subject of safety evaluations by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA) to ensure its safe use as a food and fragrance ingredient. sigmaaldrich.comfemaflavor.orgeuropa.eu

Table of Compound Names

Structure

3D Structure

Properties

CAS No. |

93859-20-2 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

5-ethyl-3-hydroxy-4-methyl-3H-furan-2-one |

InChI |

InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h6,8H,3H2,1-2H3 |

InChI Key |

ZZWOFATXVNKRIR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(C(=O)O1)O)C |

Origin of Product |

United States |

Natural Occurrence and Advanced Biosynthetic Pathway Elucidation

Identification of Natural Sources and Organisms Producing 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one

This compound, also known as maple furanone or abhexone, is a naturally occurring compound found in a diverse range of biological systems and food products. smolecule.com Its presence is a significant factor in the flavor and aroma profiles of these items.

This compound is an important flavor component in several fruits. It has been identified in strawberries, raspberries, pineapple, and tomatoes, contributing to their characteristic sweet and fruity aromas. nih.gov Additionally, it has been detected in blackberries (both Rubus and Rubus laciniatus) foodb.ca, blueberries, papaya, passion fruit, and peaches. thegoodscentscompany.com The compound is also found in maple syrup, which is a product derived from the sap of maple trees. smolecule.com

Below is a table summarizing the presence of this compound in various plants and fruits.

| Plant/Fruit | Scientific Name |

| Strawberry | Fragaria ananassa |

| Raspberry | Rubus idaeus |

| Pineapple | Ananas comosus |

| Tomato | Solanum lycopersicum |

| Blackberry | Rubus |

| Evergreen Blackberry | Rubus laciniatus |

| Blueberry | Vaccinium |

| Papaya | Carica papaya |

| Passion Fruit | Passiflora edulis |

| Peach | Prunus persica |

| Maple Syrup | Acer saccharum |

Microorganisms, particularly yeasts, play a role in the production of this compound. It is produced by yeast during the fermentation stages of soy sauce and beer production. nih.gov This microbial action likely transforms precursors present in the raw materials into the final flavor compound.

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during heating, is a primary pathway for the formation of this compound in a wide variety of cooked foodstuffs. nih.gov This reaction is responsible for the browning and complex flavors developed in thermally processed foods. The compound has been identified in roasted arabica coffee and is known to contribute to the sensory properties of many thermally treated food products. chemicalbook.comresearchgate.net

Mechanistic Studies of this compound Biosynthesis

While the complete biosynthetic pathways in all natural sources are not fully elucidated, particularly in plants where the route is largely unknown nih.gov, studies on its formation through the Maillard reaction have provided significant insights into the precursor molecules and reaction mechanisms.

The biosynthesis of this compound during the Maillard reaction involves the interaction of sugars and amino acids. nih.gov Research has shown that pentose (B10789219) sugars such as xylose, ribose, and arabinose can serve as precursors. researchgate.netimreblank.ch These sugars react with amino acids like glycine and L-alanine. researchgate.netimreblank.ch

The formation of furanones in these reactions is generally thought to proceed through the 2,3-enolisation pathway, leading to the formation of 1-deoxyosones as key intermediates. imreblank.ch Another identified precursor is the amino acid threonine, the degradation of which can also lead to the formation of this compound. researchgate.net

The table below outlines the identified precursors for the formation of this compound.

| Precursor Type | Specific Precursor |

| Sugars | Ribose, Xylose, Arabinose |

| Amino Acids | Glycine, L-alanine, Threonine |

While the formation of this compound during thermal processing is primarily a chemical process (Maillard reaction), the biosynthesis in plants and microorganisms is expected to be under enzymatic control. However, the specific enzymes involved in the biosynthetic pathway of this compound in plants have not yet been characterized. nih.gov In the context of microbial production by yeast in soy sauce and beer, it is likely that enzymes catalyze the conversion of a Maillard intermediate into the final furanone. nih.gov Detailed information on specific enzymes such as enone oxidoreductase or aldehyde reductase directly participating in the biosynthesis of this particular furanone is not extensively documented in the reviewed literature.

Isotopic Labeling Investigations of Biosynthetic Routes

Isotopic labeling is a powerful technique for elucidating the biosynthetic pathways of natural products. nih.gov This methodology involves the introduction of precursors enriched with stable isotopes (e.g., ¹³C, ²H, ¹⁵N, ¹⁸O) into a biological system, followed by the analysis of the resulting product to determine the position and extent of isotope incorporation. taylorfrancis.comnih.govsemanticscholar.org While specific isotopic labeling studies on this compound are not extensively documented in publicly available research, the principles of such investigations can be inferred from studies on structurally similar furanones. The degradation of the amino acid threonine has been identified as a potential pathway for the formation of this compound. researchgate.net

Tracer studies are instrumental in mapping metabolic pathways and quantifying the flux of metabolites through these pathways. nih.gov In a typical experiment to investigate the biosynthesis of this compound, isotopically labeled potential precursors, such as ¹³C-labeled threonine or other amino acids and sugars, would be introduced into a culture of a producing microorganism or a plant system. taylorfrancis.comresearchgate.net After a designated incubation period, the this compound would be extracted, purified, and analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov

The analysis would reveal which atoms from the labeled precursor are incorporated into the final furanone structure, thereby providing direct evidence of the biosynthetic route. For instance, if ¹³C-labeled L-threonine is fed to the system, the resulting ¹³C enrichment pattern in the this compound molecule would confirm the specific atoms of threonine that are utilized in its formation.

Table 1: Hypothetical Isotopic Labeling Study for this compound Biosynthesis

| Labeled Precursor | Expected Incorporation Pattern in this compound | Analytical Technique |

| [U-¹³C₄]-L-Threonine | Enrichment of the ethyl, methyl, and furanone ring carbons | ¹³C NMR, HSQC, HMBC |

| [1-¹³C]-Glucose | Enrichment of specific carbons in the furanone ring via glycolysis and other pathways | ¹³C NMR, Mass Spectrometry |

| [¹⁵N]-L-Threonine | No incorporation into the final product, but potential labeling of nitrogen-containing byproducts | ¹⁵N NMR, Mass Spectrometry |

Optimization of Biological Production Systems for this compound

The production of valuable flavor compounds like this compound through microbial fermentation is an attractive alternative to chemical synthesis. dtu.dk Optimization of these biological systems is crucial for achieving economically viable yields.

Strain Screening and Genetic Engineering of Microbial Producers (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae is a widely used and well-characterized host for the production of various biochemicals due to its robustness and ease of genetic manipulation. researchgate.netnih.govmedium.com The genetic engineering of S. cerevisiae offers a promising approach to enhance the production of this compound. researchgate.netnih.gov

Strategies for the genetic modification of S. cerevisiae to improve flavor compound production include:

Overexpression of key biosynthetic genes: Identifying and overexpressing the genes encoding the enzymes directly involved in the conversion of precursors to the target furanone can significantly increase product yield. nih.gov

Heterologous gene expression: Introducing genes from other organisms that encode for more efficient enzymes in the biosynthetic pathway can enhance production. dtu.dk

Deletion or downregulation of competing pathways: Knocking out or reducing the expression of genes in pathways that compete for the same precursors can redirect metabolic flux towards the desired product. researchgate.net

Optimization of precursor supply: Engineering the upstream metabolic pathways to increase the intracellular pool of key precursors, such as specific amino acids or intermediates of central carbon metabolism, is a critical step. dtu.dk

Table 2: Genetic Engineering Strategies for Enhanced this compound Production in Saccharomyces cerevisiae

| Genetic Modification Strategy | Target Gene/Pathway | Expected Outcome |

| Overexpression | Genes in the threonine biosynthesis pathway | Increased availability of L-threonine as a precursor |

| Heterologous Expression | Novel enzymes with high catalytic efficiency for furanone synthesis | Enhanced conversion of precursors to the final product |

| Gene Deletion | Genes in pathways that degrade L-threonine or the furanone product | Increased accumulation of the target compound |

| Promoter Engineering | Replacement of native promoters with stronger constitutive or inducible promoters for key biosynthetic genes | Fine-tuned and elevated expression of pathway enzymes |

Fermentation Condition Optimization for Enhanced Yields

Optimizing the fermentation conditions is paramount for maximizing the yield and productivity of this compound. nih.govmdpi.combiosysfoodeng.hu Key parameters that can be manipulated include the composition of the fermentation medium, temperature, pH, and aeration. mdpi.com

Medium Composition: The availability of essential nutrients, including carbon and nitrogen sources, vitamins, and trace elements, directly impacts cell growth and product formation. nih.govsemanticscholar.orgresearchgate.netresearchgate.net For this compound production, supplementing the medium with its precursor, L-threonine, could significantly boost yields. The concentration and type of carbon source (e.g., glucose, sucrose) and nitrogen source (e.g., yeast extract, peptone, ammonium sulfate) need to be carefully optimized. nih.gov

Feeding Strategies: Fed-batch fermentation, where nutrients are fed to the culture over time, can be a highly effective strategy to maintain optimal nutrient concentrations, avoid substrate inhibition, and prolong the production phase, leading to higher final product titers. semanticscholar.orgnih.gov

Table 3: Fermentation Parameter Optimization for this compound Production

| Parameter | Range for Optimization | Potential Impact on Production |

| Temperature | 25-35 °C | Affects enzyme kinetics and cell viability |

| pH | 4.0-6.0 | Influences enzyme activity and nutrient uptake |

| Carbon Source | Glucose, Sucrose, Fructose | Impacts biomass formation and precursor supply |

| Nitrogen Source | Yeast Extract, Peptone, Ammonium Salts | Essential for cell growth and enzyme synthesis |

| Precursor Feeding | L-Threonine | Directly provides the building block for the target compound |

| Aeration Rate | 0.5-2.0 vvm (volume of air per volume of medium per minute) | Can influence redox balance and specific enzymatic reactions |

Synthetic Chemistry and Reaction Mechanisms of 5 Ethyl 3 Hydroxy 4 Methylfuran 2 3h One

Chemical Synthesis Methodologies for 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one

The synthesis of this compound can be achieved through several routes, ranging from conventional multi-step syntheses to more modern and efficient techniques.

A well-established method for the synthesis of this compound involves a multistep sequence starting from readily available commercial reagents. masterorganicchemistry.com A common approach utilizes a Grignard reaction followed by a condensation reaction. masterorganicchemistry.com

The synthesis commences with the reaction of diethyl oxalate (B1200264) with ethylmagnesium bromide, a Grignard reagent. This step forms ethyl 2-hydroxy-2-ethylbutanoate. Subsequent oxidation of the secondary alcohol yields the intermediate, ethyl 2-oxobutanoate (B1229078). The crucial step involves the base-catalyzed condensation of ethyl 2-oxobutanoate with propanal. The choice of base is critical in this step to favor the desired cross-condensation over self-condensation of the reactants. The resulting intermediate then undergoes intramolecular cyclization and dehydration to afford the final product, this compound.

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Diethyl oxalate, Ethylmagnesium bromide | Grignard Reaction | Ethyl 2-hydroxy-2-ethylbutanoate |

| 2 | Ethyl 2-hydroxy-2-ethylbutanoate | Mild Oxidizing Agent (e.g., PCC) | Ethyl 2-oxobutanoate |

| 3 | Ethyl 2-oxobutanoate, Propanal | Base Catalyst (e.g., K₂CO₃), Condensation | Intermediate Aldol Adduct |

| 4 | Intermediate Aldol Adduct | Acid or Heat | This compound |

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-known source of a plethora of flavor and aroma compounds in cooked foods, including various furanones. chemistrysteps.comlibretexts.org Biomimetic syntheses aim to replicate these natural formation pathways in a controlled laboratory setting.

The formation of the closely related homofuraneol (2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone) from pentose (B10789219) sugars and L-alanine in Maillard model systems provides a basis for a proposed biomimetic synthesis of this compound. adichemistry.com In this proposed pathway, a pentose sugar reacts with an amino acid, such as alanine (B10760859), to form an Amadori or Heyns intermediate. chemistrysteps.com Subsequent degradation of this intermediate can lead to the formation of key carbonyl fragments. Specifically, the reaction of a C5 pentose unit with a C2 fragment derived from the Strecker degradation of an amino acid like alanine can lead to the formation of the C7 backbone of this compound. adichemistry.com This process involves a series of complex condensations, cyclizations, and dehydrations.

Table 2: Proposed Biomimetic Synthesis of this compound

| Precursors | Key Intermediates | Proposed Product |

| Pentose Sugar (e.g., Xylose), Amino Acid (e.g., Alanine) | Amadori/Heyns compounds, Strecker aldehydes (e.g., acetaldehyde) | This compound |

Modern synthetic chemistry increasingly focuses on developing more efficient, safer, and scalable reaction protocols. Continuous-flow technology offers significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation.

Ozonolysis is a powerful reaction for the cleavage of carbon-carbon double bonds to form carbonyl compounds. nih.gov When coupled with continuous-flow technology, the inherent hazards of using ozone can be significantly mitigated. A hypothetical advanced synthesis of this compound could involve the ozonolysis of a suitably substituted alkene precursor in a continuous-flow reactor. For instance, an alkene containing the required carbon skeleton could be subjected to ozonolysis to generate a diketone or a keto-aldehyde intermediate. This intermediate could then be designed to undergo a spontaneous or catalyzed intramolecular cyclization to form the desired furanone ring system. This approach would offer a highly efficient and controlled method for the synthesis of the target molecule.

Investigation of Chemical Reaction Pathways

The chemical reactivity of this compound is dictated by the functional groups present in its structure: a lactone (cyclic ester), an enol, and a chiral center at the C5 position.

The enol moiety in this compound is susceptible to oxidation. Treatment with mild oxidizing agents would be expected to convert the 3-hydroxy group to a carbonyl group, leading to the formation of a dicarbonyl species. The specific product would depend on the reaction conditions and the oxidant used. For instance, oxidation could potentially yield 5-ethyl-4-methylfuran-2,3(5H)-dione. Due to the inherent instability of many furanone derivatives under oxidative conditions, careful selection of the oxidizing agent is crucial to avoid degradation of the furanone ring.

Table 3: Proposed Oxidation of this compound

| Reactant | Oxidizing Agent | Proposed Product |

| This compound | Mild Oxidizing Agent (e.g., PCC, DMP) | 5-Ethyl-4-methylfuran-2,3(5H)-dione |

The lactone functionality in this compound can be reduced using strong reducing agents such as lithium aluminum hydride (LiAlH₄). organic-chemistry.orgresearchgate.net The reduction of a lactone typically yields a diol. In this case, the reduction would open the lactone ring to form a primary alcohol at the former carbonyl carbon and a secondary alcohol at the C5 position. The 3-hydroxy group would likely also be present in the final product. Therefore, the expected product of the complete reduction of this compound with a powerful reducing agent like LiAlH₄ would be 2-ethyl-1,3,4-pentanetriol. Weaker reducing agents like sodium borohydride (B1222165) are generally not strong enough to reduce esters or lactones.

Table 4: Proposed Reduction of this compound

| Reactant | Reducing Agent | Proposed Product |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Ethyl-1,3,4-pentanetriol |

Electrophilic and Nucleophilic Substitution Reactions of the Furanone Ring

The reactivity of the furanone ring in this compound is characterized by its susceptibility to both electrophilic and nucleophilic attacks, a consequence of the electronic interplay between the α,β-unsaturated lactone, the enolic hydroxyl group, and the alkyl substituents.

Electrophilic Substitution:

The furanone ring, while part of a lactone, possesses aromatic character that makes it amenable to electrophilic substitution reactions. The electron-donating nature of the hydroxyl group at C3 and the methyl group at C4, alongside the oxygen heteroatom in the ring, enhances the electron density of the ring system, making it more reactive than benzene (B151609) towards electrophiles. nih.gov Electrophilic attack is anticipated to occur at positions of highest electron density. In substituted furans, the preferred sites of electrophilic attack are typically the C2 and C5 positions, which are most activated by the ring oxygen. nih.govresearchgate.net Given that the C2 position is part of the lactone carbonyl and the C5 position is substituted with an ethyl group, the reactivity towards electrophiles is influenced by these functionalities.

While specific studies on the electrophilic substitution of this compound are not extensively documented, analogies can be drawn from the reactivity of similar furanone structures. Halogenation, nitration, and Friedel-Crafts type reactions, under controlled conditions to avoid ring cleavage, would likely target any available positions on the ring activated by the existing substituents. The presence of the enolic hydroxyl group can also direct electrophilic attack.

Nucleophilic Substitution:

The furanone ring in this compound is susceptible to nucleophilic attack, primarily at the carbonyl carbon (C2) and the C5 position. Nucleophilic substitution at the C2 carbonyl carbon is a characteristic reaction of lactones, leading to ring-opening.

More interestingly, for the furanone ring itself, nucleophilic substitution can occur, particularly if a suitable leaving group is present. While the native structure does not possess an obvious leaving group on the ring, derivatives could be synthesized to facilitate such reactions. For instance, studies on 3,4-dihalo-5-hydroxy-2(5H)-furanones demonstrate that the halogen atoms are readily displaced by various nucleophiles, including O-nucleophiles (phenols), S-nucleophiles (mercaptans), and N-nucleophiles. scilit.com This suggests that if this compound were to be halogenated, subsequent nucleophilic substitution at the halogenated position would be a feasible transformation.

The C5 position, bearing the ethyl group, is a potential site for nucleophilic attack, particularly if the hydroxyl group at C3 participates in activating the ring or if the reaction proceeds through an open-chain intermediate. The reactivity of this position is crucial in the context of the compound's synthesis and potential derivatization.

Stereoselective Synthesis and Chiral Resolution of this compound Enantiomers

This compound possesses two chiral centers at the C3 and C5 positions, giving rise to four possible stereoisomers. The stereochemistry of this molecule is of significant interest, as different enantiomers can exhibit distinct sensory properties and biological activities. Consequently, methods for the stereoselective synthesis and chiral resolution of these enantiomers are of considerable importance.

Stereoselective Synthesis:

The asymmetric synthesis of the enantiomers of this compound, often referred to by its trivial name Abhexone, remains a challenging endeavor. While a straightforward synthesis for the racemic mixture has been reported, involving the condensation of diethyl oxalate and 3-pentanone (B124093) followed by a Grignard reaction with methylmagnesium iodide and subsequent cyclization, stereoselective routes are less common.

Approaches to stereoselective synthesis often rely on the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or asymmetric catalysis. For instance, the synthesis of the related (3R,5R)-β-hydroxypiperazic acid has been achieved through a diastereoselective enolate hydroxylation and electrophilic N-amination, demonstrating a strategy that could potentially be adapted for the stereocontrolled introduction of the hydroxyl group at C3.

Another potential strategy involves the diastereoselective reduction of a precursor diketone or the enantioselective alkylation of a suitable enolate. The development of such synthetic routes is crucial for accessing individual enantiomers for further study.

Chiral Resolution:

Chiral resolution offers a practical method for the separation of the enantiomers of racemic this compound. This can be achieved through several techniques, with the formation of diastereomeric salts being a common and effective approach.

One patented method describes the resolution of racemic mixtures of 5-substituted 4-hydroxy-2(5H)-furanones, a class of compounds that includes the title compound, through the use of enantiomerically pure chiral bases. This process involves the formation of diastereomeric salts, which can then be separated by fractional crystallization. The separated diastereomers are subsequently treated with acid to liberate the individual enantiomers.

Another powerful technique for chiral separation is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). This method relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times and, consequently, their separation. Various types of CSPs, such as those based on polysaccharides, are available and can be screened for their effectiveness in resolving the enantiomers of this compound.

The table below summarizes key techniques applicable to the chiral resolution of this compound enantiomers.

| Resolution Technique | Principle | Key Considerations |

| Diastereomeric Salt Formation | Reaction of the racemic furanone with a single enantiomer of a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts with different solubilities. | Selection of an appropriate and cost-effective resolving agent; optimization of crystallization conditions. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to separation based on retention time. | Selection of the appropriate chiral column and mobile phase to achieve baseline separation. |

| Kinetic Resolution | Differential reaction rates of the enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer. | The unreacted enantiomer can be recovered with high enantiomeric purity; requires a suitable chiral catalyst or enzyme. |

Biological Activities and Molecular Mechanisms of 5 Ethyl 3 Hydroxy 4 Methylfuran 2 3h One

Antimicrobial Properties and Underlying Mechanisms

While extensive research on the antimicrobial properties of the broader furanone class exists, specific data for 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one remains a developing area of study. Generally, furanone derivatives have demonstrated the ability to inhibit the growth of various pathogenic bacteria. For instance, novel 4-amino-5-hydroxy-2(5H)-furanones have shown broad antibiotic activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa in the micromolar range. researchgate.net

The proposed mechanisms for the antimicrobial action of furanones are multifaceted. They are known to interfere with bacterial cell-to-cell communication systems, a process known as quorum sensing. Additionally, some furanones are believed to disrupt bacterial membrane integrity and function, leading to cell death. The specific molecular targets and the precise mechanisms for this compound, however, require further dedicated investigation to be fully elucidated.

Antioxidant Activity and Role in Oxidative Stress Mitigation

The antioxidant potential of furanone compounds is a significant area of research, though specific studies focusing solely on this compound are not yet widely available. Nevertheless, the structural characteristics of furanones, particularly the presence of a hydroxyl group on the furanone ring, suggest an inherent capacity to act as antioxidants. These compounds can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

The general mechanism of antioxidant action for furanones involves the scavenging of reactive oxygen species (ROS), which are highly reactive molecules that can damage cells. By neutralizing these harmful species, furanones can help protect biological systems from oxidative damage, which is implicated in a variety of chronic diseases. Further research is needed to quantify the specific antioxidant capacity of this compound and to understand its precise role in mitigating oxidative stress at the molecular level.

Quorum Sensing Inhibition in Bacterial Systems

A significant aspect of the biological activity of furanones is their ability to inhibit quorum sensing (QS), the process of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production and biofilm formation. While direct studies on this compound are limited, research on related furanones provides strong indications of its potential as a QS inhibitor.

Furanones are known to interfere with QS systems in various bacteria, most notably Pseudomonas aeruginosa, an opportunistic human pathogen. frontiersin.org The mechanism of inhibition often involves the furanone molecule structurally mimicking the native signaling molecules, known as N-acyl-homoserine lactones (AHLs), and competitively binding to their cognate receptor proteins. acs.org This binding prevents the activation of the receptor and the subsequent expression of QS-controlled genes. This disruption of bacterial communication can render pathogenic bacteria less virulent and more susceptible to conventional antibiotics. Studies on various furanone derivatives have shown their ability to reduce the production of virulence factors and inhibit biofilm formation, highlighting the therapeutic potential of this class of compounds. frontiersin.orgnih.gov

Olfactory Receptor Interactions and Chemoreception Studies

The interaction of this compound and related furanones with olfactory receptors is a key area of research in understanding the sense of smell.

Identification and Characterization of Specific Odorant Receptors (e.g., OR5M3)

Recent studies have made significant strides in identifying the specific olfactory receptors (ORs) that are activated by furanones. Olfactory receptors are members of the large G-protein-coupled receptor (GPCR) family. merckmillipore.com A study by Kegel et al. (2021) identified the human olfactory receptor OR5M3 as a specific receptor for the furanones Furaneol and homofuraneol, which are structurally similar to this compound. acs.orgtum.de While this study did not directly test this compound on OR5M3, the structural similarities suggest a high likelihood of interaction. OR5M3 is a protein encoded by the OR5M3 gene in humans and is involved in the sensory perception of smell. merckmillipore.comgenecards.org

Molecular Basis of Odor Perception and Receptor Binding

The perception of an odor begins with the binding of an odorant molecule to an olfactory receptor in the nasal cavity. This binding event triggers a conformational change in the receptor, initiating a signal transduction cascade that ultimately leads to the perception of a specific smell in the brain. The precise nature of the interaction between an odorant and its receptor, including the specific binding pocket and the key amino acid residues involved, determines the specificity and sensitivity of the olfactory response. For furanones, it is understood that their structural features, including the furanone ring and the position and nature of substituent groups, are critical for their interaction with specific olfactory receptors.

Comparative Analysis of Olfactory Activation by Structurally Related Furanones

Comparative studies of structurally related furanones have provided valuable insights into the principles of olfactory receptor activation. The study by Kegel et al. (2021) demonstrated that while the structurally similar furanones, Furaneol and homofuraneol, both activate OR5M3, another furanone, sotolon, activates a different receptor, OR8D1. acs.orgtum.de This highlights the remarkable specificity of the olfactory system. The study also investigated abhexone (5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one), a structural homolog of sotolone, and found it to be a partial agonist of OR8D1, demonstrating a higher potency than sotolone at near-threshold concentrations. tum.de This suggests that subtle changes in the chemical structure can significantly alter the interaction with the receptor and the resulting odor perception.

Advanced Analytical Research Methodologies for 5 Ethyl 3 Hydroxy 4 Methylfuran 2 3h One

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for determining the molecular structure of 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide critical data for structural confirmation. spectrabase.com

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. For this compound, the spectrum would reveal distinct signals for the ethyl and methyl groups, as well as for the proton on the furanone ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. spectrabase.com Key resonances would be expected for the carbonyl carbon of the lactone, the carbons of the furanone ring, and the carbons of the ethyl and methyl substituents.

A representative, though not exhaustive, summary of expected NMR data is provided below. Actual chemical shifts can vary slightly based on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl -CH₂- | ~1.7 | ~27 |

| Ethyl -CH₃ | ~0.9 | ~8 |

| Methyl -CH₃ | ~1.9 | ~9 |

| Furanone Ring -CH- | ~4.7 | ~80 |

| Furanone Ring -C(OH)- | - | ~130 |

| Furanone Ring -C(CH₃)- | - | ~120 |

| Furanone Ring -C=O | - | ~174 |

| Note: This is a generalized table; specific values can be found in spectral databases. |

Mass Spectrometry (MS), including Electron Ionization

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity. Electron Ionization (EI) is a common method used for this purpose. imreblank.ch

In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. The fragmentation pattern is often unique to the compound and provides valuable structural information. A study on the fragmentation of related 3(2H)-furanones provides insight into the expected fragmentation pathways. imreblank.ch

Key Fragmentation Data:

| m/z | Interpretation |

| 142 | Molecular Ion [M]⁺ |

| 113 | Loss of an ethyl group (-C₂H₅) |

| 85 | Further fragmentation |

| 57 | Characteristic fragment |

| Note: This table is illustrative. The relative intensities of the fragments are crucial for identification and can be found in spectral databases like the NIST WebBook. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrations of chemical bonds. spectrabase.com

The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bond (C=C) functional groups, which are key features of its structure.

Characteristic IR Absorption Bands:

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3600-3200 (broad) |

| C=O stretch (lactone) | 1760-1740 |

| C=C stretch (furanone ring) | 1680-1620 |

| C-O stretch (lactone) | 1300-1000 |

| Note: The exact position and shape of these bands can provide further structural information and are available in spectral databases. |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, such as food extracts, and for its quantification.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas chromatography (GC) is a widely used method for the analysis of volatile and semi-volatile compounds like this compound. imreblank.ch It separates components of a mixture based on their boiling points and interactions with a stationary phase in a capillary column. The NIST WebBook provides Kovats retention indices for this compound on various GC columns, which aids in its identification. nist.gov

When coupled with a mass spectrometer (GC-MS), it allows for both the separation and confident identification of the compound. For quantitative analysis, stable isotope dilution assays using GC-MS have been developed, offering high accuracy and precision.

Typical GC Parameters (Illustrative):

| Parameter | Value |

| Column | Capillary, often with a polar stationary phase (e.g., WAX, FFAP) |

| Injector Temperature | 200-250 °C |

| Oven Program | Temperature ramp (e.g., 40 °C held for 2 min, then ramped to 240 °C at 5 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: These parameters are examples and are optimized for specific applications. |

Aroma Extract Dilution Analysis (AEDA) for Odor-Active Compounds

Aroma Extract Dilution Analysis (AEDA) is a powerful technique used to identify the most potent odor-active compounds in a sample. usda.gov It involves the stepwise dilution of a sample extract, with each dilution being analyzed by gas chromatography-olfactometry (GC-O), where a trained sensory panelist sniffs the effluent from the GC column and records the odor and its intensity.

The highest dilution at which an odor is still detectable is known as the Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant. This compound has been identified as a key odor-active compound in various food products using AEDA. For instance, in a study on alcohol-free beer, it was found to have a high FD factor of 1024, contributing a "curry, spicy-like" aroma. reading.ac.uk In another study on Meeker red raspberries, this compound was also identified as having a significant flavor impact. usda.gov

Reported Flavor Dilution (FD) Factors:

| Food Matrix | FD Factor | Odor Description |

| Alcohol-Free Beer | 1024 | Curry, spicy-like reading.ac.uk |

| Meeker Red Raspberry | - | Identified as a significant odorant usda.gov |

| Note: FD factors are dependent on the matrix and the specific AEDA methodology used. |

Cell-Based Assays and High-Throughput Screening in Receptor Research (e.g., HEK-293 cell-based luminescence assays)

To investigate the interaction of this compound with specific receptors, particularly those involved in taste and olfaction, researchers often employ heterologous expression systems. Human Embryonic Kidney 293 (HEK-293) cells are a commonly used and reliable host for these assays due to their robust growth characteristics and their low endogenous expression of many receptors, which provides a "clean" background for studying a specific receptor of interest.

The general methodology involves transiently or stably transfecting HEK-293 cells with the genetic code for a particular receptor, for instance, a human taste receptor (hTAS2R). These genetically modified cells then express the receptor on their surface. When a ligand, such as this compound, binds to and activates the receptor, it initiates an intracellular signaling cascade.

A frequent approach to quantify this activation is through a luminescence-based reporter gene assay. In this setup, the cells are also transfected with a reporter gene, such as luciferase, which is linked to a response element that is activated by the receptor's signaling pathway. For many G-protein coupled receptors (GPCRs), like taste receptors, activation leads to an increase in intracellular calcium. This calcium influx can trigger a signaling pathway that drives the expression of the luciferase enzyme. Upon addition of a substrate for luciferase, light is produced, and the intensity of this luminescence is directly proportional to the degree of receptor activation.

High-throughput screening (HTS) platforms can utilize this technology to test a large number of compounds or varying concentrations of a single compound like this compound against a panel of different receptors. This allows for the rapid identification of which receptors interact with the compound and the potency of this interaction.

Interactive Data Table: Illustrative Luminescence Assay Results for this compound with a Hypothetical Receptor

The following table represents hypothetical data from a HEK-293 cell-based luminescence assay designed to measure the activation of a specific receptor by this compound.

| Concentration of this compound (µM) | Relative Luminescence Units (RLU) | Fold Change Over Baseline |

| 0.1 | 1052 | 1.05 |

| 1 | 1289 | 1.29 |

| 10 | 3540 | 3.54 |

| 50 | 8975 | 8.98 |

| 100 | 15630 | 15.63 |

| 250 | 16120 | 16.12 |

Note: Data is for illustrative purposes and does not represent actual experimental results.

Computational Chemistry and Theoretical Modeling of 5 Ethyl 3 Hydroxy 4 Methylfuran 2 3h One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one. Methods like Density Functional Theory (DFT) are employed to model its electronic structure, which dictates its reactivity. These calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The energy of the Highest Occupied Molecular Orbital (HOMO) is associated with the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For furanone derivatives, these calculations help predict sites susceptible to nucleophilic or electrophilic attack. For instance, the carbonyl carbon and the enol hydroxyl group are key reactive sites.

Computational studies on similar furan (B31954) structures, such as 5-Methyl-2-ethylfuran, have utilized methods like the CBS-QB3 level of theory to map potential energy surfaces and determine bond dissociation energies. nih.gov These calculations show that bonds on the alkyl side chains are often more susceptible to dissociation than those within the furan ring itself. nih.gov The principles of these calculations are directly applicable to understanding the stability and reactivity of this compound.

Table 1: Representative Data from Quantum Chemical Calculations on Furanone-like Structures This table presents conceptual data based on typical findings for furanone derivatives to illustrate the outputs of quantum chemical calculations.

| Calculated Property | Description | Typical Finding | Implication for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 to -7.5 eV | Indicates potential for electron donation, often localized around the enol or ring oxygen. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.0 to -2.0 eV | Indicates potential for electron acceptance, often localized on the carbonyl group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~5.5 eV | Suggests moderate kinetic stability. |

| Mulliken Atomic Charges | Partial charge distribution on each atom | Carbonyl Carbon: +0.4 to +0.6Carbonyl Oxygen: -0.5 to -0.7 | Identifies the carbonyl carbon as a primary electrophilic site and the oxygen as a nucleophilic site. |

| Electrostatic Potential | Maps regions of positive and negative charge | Negative potential around the carbonyl and hydroxyl oxygens | Predicts sites for interaction with electrophiles or hydrogen bond donors. |

Molecular Dynamics Simulations of Intermolecular Interactions and Biological Recognition

Molecular dynamics (MD) simulations and molecular docking are powerful tools for studying how this compound interacts with other molecules, particularly biological macromolecules like proteins. These simulations model the physical movements of atoms and molecules over time, providing a detailed view of binding events, conformational changes, and the thermodynamics of interaction.

Theoretical studies on various furanone derivatives have demonstrated their potential to interact with biological targets. For example, docking studies have been used to evaluate the interaction of furanone compounds with the Eag-1 potassium channel, a target in cancer research. ccij-online.orgccij-online.org These simulations identify the specific amino acid residues within the protein's binding pocket that form key interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—with the furanone ligand. ccij-online.org Computational analyses of other small molecules, like 5-Fluorouracil, interacting with biological targets reveal the importance of specific hydrogen bonds and π-stacking interactions in stabilizing the complex. nih.gov

These computational approaches can predict the binding affinity and orientation of this compound within a receptor, such as an olfactory receptor or an enzyme. The calculations can yield thermodynamic parameters like binding free energy and inhibition constants (Ki), which quantify the strength of the intermolecular interaction. ccij-online.org

Table 2: Simulated Intermolecular Interactions of Furanone Derivatives with Protein Targets (e.g., Eag-1 Channel) Based on findings from theoretical evaluations of furanone derivatives. ccij-online.orgccij-online.org

| Interaction Type | Interacting Groups on Furanone | Interacting Amino Acid Residues (Examples) | Calculated Parameter | Example Value |

| Hydrogen Bonding | Hydroxyl group (-OH), Carbonyl group (C=O) | Serine, Threonine, Tyrosine, Aspartate | Binding Free Energy | -5 to -8 kcal/mol |

| Hydrophobic Interactions | Ethyl group (-CH2CH3), Methyl group (-CH3) | Leucine, Isoleucine, Valine, Alanine (B10760859) | Inhibition Constant (Ki) | Low micromolar (µM) range |

| Van der Waals Forces | Entire molecule | Various residues in the binding pocket | N/A | N/A |

Structure-Activity Relationship (SAR) Studies for Biological Effects and Olfactory Responses

Structure-Activity Relationship (SAR) studies, often augmented by computational modeling, aim to connect a molecule's chemical structure with its biological or sensory effects. For this compound and related furanones, SAR is crucial for understanding both their potent aromas and their other biological activities.

In the context of olfaction, research has shown that structurally similar furanones activate distinct odorant receptors (ORs). For example, Furaneol and sotolone, which differ in their substitution patterns, specifically activate OR5M3 and OR8D1, respectively. acs.orgtum.de this compound, also known as Abhexon, and its structural isomer Homofuraneol (4-hydroxy-2-ethyl-5-methyl-3(2H)-furanone), are also known to interact with these sensory receptors. acs.orgtum.de Computational SAR can model how subtle changes, such as the position of the ethyl group, affect the molecule's shape and electronic properties, thereby altering its fit and interaction with the specific amino acid residues of an OR's binding pocket.

Beyond olfaction, SAR studies have explored the potential of furanone derivatives as quorum sensing inhibitors in bacteria and as anti-cancer agents. nih.govnih.gov These studies reveal that the nature and position of substituents on the furanone ring are critical for activity. Computational models can rationalize these findings by showing how different functional groups influence the molecule's ability to bind to target proteins, such as the Eag-1 channel, where certain furanone derivatives have shown potential inhibitory effects. ccij-online.orgccij-online.org

Table 3: Structure-Activity Relationship Summary for Furanone Derivatives This table synthesizes findings from multiple studies on furanone bioactivity and olfactory response. ccij-online.orgacs.orgtum.denih.gov

| Structural Feature / Modification | Observed Effect on Olfaction | Observed Effect on Other Biological Activity (e.g., Quorum Sensing, Eag-1 Inhibition) |

| Position of Alkyl Groups | Alters odor quality (e.g., caramel (B1170704) vs. seasoning) and receptor specificity (e.g., OR5M3 vs. OR8D1). acs.orgtum.de | Modifies binding affinity to protein targets; specific substitution patterns are required for optimal activity. ccij-online.org |

| Nature of Alkyl Groups (e.g., Methyl vs. Ethyl) | Influences odor threshold and perceived intensity. | Can enhance or decrease inhibitory potency by affecting hydrophobic interactions in the binding pocket. |

| Presence of Hydroxyl Group | Essential for the characteristic sweet/caramel notes; acts as a key hydrogen bond donor/acceptor. | Critical for forming hydrogen bonds with target residues, often essential for binding and activity. ccij-online.org |

| Ring Heteroatom (O, N, S) | Changing the ring from furanone to thiophenone or pyrrolone drastically alters sensory properties. | Significantly impacts biological activity, creating classes of inhibitors with different potencies and specificities. nih.gov |

Computational Prediction of Reaction Pathways and Transition State Analysis

Computational chemistry provides powerful tools for predicting the likely chemical reactions a molecule will undergo, including its formation and degradation pathways. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable routes, calculate activation energies, and analyze the structure of high-energy transition states.

For this compound, this approach can be used to model its formation during the Maillard reaction or its thermal decomposition. Computational studies on related molecules, such as the pyrolysis of 5-Methyl-2-ethylfuran, have successfully used quantum chemical calculations to identify multiple competing reaction pathways, including unimolecular dissociation, H-abstraction, and intramolecular H-transfer. nih.gov These studies calculate the energy barriers for each step, allowing for the prediction of major and minor products under different conditions. nih.gov

The process involves locating the transition state (the highest point on the lowest energy path between reactant and product) for each potential reaction. The energy of this transition state determines the activation energy barrier. Automated reaction path search methods can systematically explore complex reaction networks to discover novel or unexpected transformations. nih.gov Such computational foresight is invaluable for understanding the stability of flavor compounds during food processing and for designing synthetic routes. nih.govmdpi.com

Table 4: Representative Data from Computational Reaction Pathway Analysis of a Furan Derivative Data is conceptualized based on a study of 5-Methyl-2-ethylfuran decomposition to illustrate the types of findings. nih.gov

| Reaction Type | Reactants | Products | Calculated Energy Barrier (kcal/mol) | Significance |

| H-Abstraction | Furan Derivative + Radical (e.g., CH₃•) | Furan Radical + CH₄ | 9 - 20 | A common pathway for degradation in the presence of radicals. |

| C-C Bond Dissociation | Furan Derivative | Furan Radical + Alkyl Radical | ~80 | High energy barrier, less likely pathway at lower temperatures. |

| C-H Bond Dissociation | Furan Derivative | Furan Radical + H• | 118 - 119 | Very high energy barrier, not a primary decomposition pathway. |

| Intramolecular H-Transfer | Furan Derivative | Carbene Intermediate | ~69 | A potential isomerization pathway leading to different decomposition products. |

Environmental Considerations and Green Chemistry Principles in the Context of 5 Ethyl 3 Hydroxy 4 Methylfuran 2 3h One

Environmental Fate and Degradation Pathways (e.g., Behavior in Aquatic Systems)

Detailed studies on the specific environmental degradation pathways of 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one are not extensively available in published literature. foodb.ca However, information from safety data sheets (SDS) and chemical databases provides some insight into its expected environmental behavior.

The compound is reported to be immiscible with water and, if spilled, would spread on the water's surface. This suggests limited solubility, which would influence its distribution and bioavailability in aquatic systems. General literature on the atmospheric chemistry of related furanoid compounds indicates that they can be degraded by major atmospheric oxidants like OH, NO3, O3, and Cl radicals, as well as by UV-vis photolysis. acs.org The specific rate and products of these reactions for this compound have not been detailed.

While some supplier safety data sheets state the product is not classified as environmentally hazardous, they also note that this is based on available data and that the hazards to the aquatic environment are largely unknown. A significant data point from some suppliers is the assignment of a Water Hazard Class (WGK) of 3 in Germany, which corresponds to a substance that is "severely hazardous to water". sigmaaldrich.com This classification suggests a potential for harm in aquatic environments that requires careful handling and disposal to prevent release.

Eco-toxicological Assessment in Environmental Compartments

A comprehensive eco-toxicological profile for this compound is not well-established. The primary available information comes from regulatory classifications and safety data sheets, which highlight a lack of specific testing data for environmental compartments.

A 2014 safety and efficacy opinion by the European Food Safety Authority (EFSA) for the compound's use as a flavouring in animal feed noted that the proposed concentration of 0.08 mg/kg in feed is unlikely to harm the environment. europa.eu However, it also recommended a lower safe concentration of 0.047 mg/kg when used in feed for fish in sea cages, acknowledging a potential for direct environmental introduction. europa.eu

The table below summarizes the available eco-toxicological information, which is primarily characterized by a lack of specific data.

Eco-toxicological Data for this compound

| Endpoint | Classification/Data | Notes |

|---|---|---|

| Aquatic Hazard (Acute) | Data not available | 100% of the mixture consists of component(s) of unknown acute hazards to the aquatic environment. |

| Aquatic Hazard (Long-term) | Data not available | 100% of the mixture consists of component(s) of unknown long-term hazards to the aquatic environment. |

| General Environmental Hazard | Not classified as environmentally hazardous | This classification is based on available data and may not reflect a full assessment due to data gaps. |

| Water Hazard Class (Germany) | WGK 3 | Classified as "severely hazardous to water," indicating potential for environmental harm. sigmaaldrich.com |

This lack of data underscores the need for further research to fully characterize the potential eco-toxicological effects of this compound on various environmental compartments, including soil organisms, aquatic life, and sediment-dwelling organisms.

Sustainable Synthesis and Process Optimization for Reduced Environmental Impact

Applying green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental footprint. This involves optimizing reagents, reducing waste, and improving energy efficiency.

Traditional synthesis routes for this compound often involve multi-step processes using conventional organic solvents and strong bases. One documented synthesis starts from diethyl oxalate (B1200264), proceeds through a Grignard reaction, and finishes with a condensation reaction with propanal. researchgate.net This condensation step was optimized using strong bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) to achieve high yields of around 90%. researchgate.net

From a green chemistry perspective, these reagents present challenges:

Strong Bases: Stoichiometric amounts of strong, non-catalytic bases like LDA and t-BuOK generate significant inorganic salt byproducts, which can contribute to waste streams.

Solvents: The use of traditional organic solvents (e.g., for extraction and purification) contributes to volatile organic compound (VOC) emissions and requires energy for removal and recovery.

Research into greener alternatives for the synthesis of related furanones provides potential pathways for improvement. The use of solid, reusable catalysts, such as titanium silicate (B1173343) molecular sieves, has been shown to be effective for producing other furanone derivatives and represents a more sustainable catalytic approach. rsc.org Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like bio-based ethanol (B145695) would significantly reduce the environmental impact of the synthesis. researchgate.net

Waste minimization in chemical synthesis is guided by the principle of atom economy—maximizing the incorporation of starting materials into the final product. The reported high yield (~90%) for the condensation step in one synthesis of this compound is favorable from a waste reduction standpoint, as it minimizes the loss of materials to side products. researchgate.net

However, waste is also generated during downstream processing, such as purification. Solvent recovery is a key strategy to mitigate this. For instance, solvents used in extraction or chromatography can often be purified by distillation and reused in a closed-loop system. This not only prevents the release of solvents into the environment but also reduces the economic cost associated with purchasing fresh solvents and disposing of spent ones.

Further strategies for waste minimization include:

One-Pot Reactions: Designing syntheses where multiple steps are carried out in the same reactor without isolating intermediates can reduce solvent use, decrease waste, and save energy. researchgate.net

Catalytic Processes: Shifting from stoichiometric reagents (like strong bases) to catalytic systems reduces the generation of inorganic waste. rsc.org

Energy consumption is a major factor in the sustainability of any chemical process. hacettepe.edu.tr The production of this compound involves several energy-intensive steps, including heating, cooling, distillation, and potentially running reactions at non-ambient pressures. sigmaaldrich.com

Improving energy efficiency can be achieved through several key areas of focus: flandersmake.be

Process Optimization: Mapping energy consumption throughout the production process can identify "hotspots" where energy use is highest. Optimizing reaction parameters, such as temperature, pressure, and reaction time, can lead to significant energy savings. flandersmake.betue.nl

Catalysis: The use of efficient catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thereby reducing energy input.

Heat Integration: In a production plant, heat recovered from an exothermic process or a cooling step can be used to preheat a feed stream for another step. For example, heat from a solvent recovery column could be used to preheat the initial reaction mixture, reducing the need for external steam or electricity. alfalaval.com

For furanoid compounds in general, developing continuous production processes, rather than traditional batch processes, is seen as crucial for creating more energy-efficient and high-yield manufacturing systems. tue.nl

Future Research Directions and Translational Opportunities for 5 Ethyl 3 Hydroxy 4 Methylfuran 2 3h One

Integration into Advanced Food Science and Flavor Technology Applications

The primary application of 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is as a flavoring agent in the food and fragrance industries. sigmaaldrich.com Future research should focus on moving beyond its role as a simple additive to its integration into advanced food systems using modern food technology. A major challenge with flavor compounds is their high volatility and susceptibility to degradation from heat, light, and oxygen. nih.gov

A significant translational opportunity lies in the development of advanced encapsulation and controlled-release systems. velaskincare.comresearchgate.net Technologies such as spray drying, spray chilling, freeze-drying, and coacervation can protect the compound from degradation during processing and storage. researchgate.net Nano-encapsulation, in particular, offers benefits like improved encapsulation efficiency, enhanced stability, and more precise control over flavor release compared to traditional microencapsulation. velaskincare.com Research should explore the suitability of various carrier materials (e.g., polysaccharides, proteins) to create stable micro- and nano-capsules of this compound. nih.govfrontiersin.org These encapsulated forms could be designed for targeted release triggered by specific conditions like changes in pH, temperature, or enzymatic activity within the oral cavity, providing a more dynamic and prolonged flavor experience.

The emerging field of "flavoromics," which combines chemical profiling with multivariate analysis, offers another research frontier. bohrium.comresearchgate.net This approach can be used to understand how this compound interacts with other food matrix components (proteins, lipids, carbohydrates) and how these interactions modulate its release and ultimate sensory perception. researchgate.net Such studies could lead to the rational design of food products with enhanced and more stable flavor profiles.

Table 1: Potential Advanced Application Technologies for this compound This table is generated based on established flavor encapsulation techniques and their potential applicability to the target compound.

| Technology | Description | Potential Advantages for the Compound | Research Focus |

|---|---|---|---|

| Microencapsulation (Spray Drying) | Dispersing the flavor agent in a carrier solution and atomizing it into a hot air stream to produce a powdered product. researchgate.net | Good stability, cost-effective, established technology. | Optimizing carrier materials (e.g., maltodextrin, gum arabic) and drying parameters to maximize retention of the volatile furanone. |

| Nano-encapsulation (Electrospinning) | Using an electric field to draw charged threads of polymer solutions into fibers with diameters in the nanometer range. frontiersin.org | High surface-area-to-volume ratio, enhanced bioavailability, potential for sustained release. frontiersin.org | Developing food-grade polymer systems and coaxial electrospinning setups for efficient encapsulation. |

| Complex Coacervation | Interaction between two oppositely charged colloids (e.g., a protein and a polysaccharide) to form a dense, polymer-rich phase that can encapsulate the flavor. frontiersin.org | High payload capacity, solvent-free process. | Investigating protein-polysaccharide pairs (e.g., gelatin-acacia gum) for optimal encapsulation and release kinetics. |

| Molecular Inclusion (Cyclodextrins) | Entrapping the flavor molecule within the hydrophobic cavity of a cyclodextrin (B1172386) molecule. | High stability against heat and oxidation, improved water solubility. | Determining the binding affinity and complexation efficiency of the furanone with different types of cyclodextrins (α, β, γ). |

Exploration of Novel Biotechnological Production Avenues

Currently, this compound is produced via chemical synthesis. scilit.comresearchgate.netsigmaaldrich.com While effective, these methods can have environmental drawbacks and may not meet the growing consumer demand for "natural" ingredients. A significant area for future research is the development of sustainable, biotechnological production routes.

Fermentation presents a promising alternative. Research into the production of the related compound 2(5)-ethyl-4-hydroxy-5(2)-methyl-3(2H)-furanone (HEMF) has demonstrated the feasibility of using fermentation technology, which could be adapted for this compound. google.com This involves identifying and engineering microorganisms (bacteria or yeast) capable of producing the target compound from simple sugars or other renewable feedstocks. The exploration of different microbial strains and the optimization of fermentation conditions (e.g., media composition, pH, temperature, precursor feeding strategies) are critical research steps.

Enzymatic synthesis is another viable avenue. This approach could involve using isolated enzymes or whole-cell biocatalysts to perform specific conversion steps, potentially offering higher specificity and milder reaction conditions compared to traditional chemical synthesis. The discovery and characterization of novel enzymes, such as reductases, synthases, or transferases, from natural sources will be crucial for developing efficient biocatalytic processes for furanone production.

Table 2: Comparison of Production Routes for this compound This table contrasts existing chemical synthesis methods with prospective biotechnological approaches.

| Production Method | Typical Precursors | Key Process Steps | Potential Research Directions |

|---|---|---|---|

| Chemical Synthesis | Diethyl oxalate (B1200264), propanal. scilit.com | Grignard reaction, condensation, cyclization. scilit.com | Process optimization for higher yields and reduced byproducts; development of greener catalytic systems. |

| Microbial Fermentation (Hypothetical) | Sugars (e.g., glucose, fructose), amino acids. | Cultivation of an engineered microbial strain, product extraction from the fermentation broth. | Metabolic engineering of yeast (e.g., Saccharomyces cerevisiae) or bacteria to introduce and optimize the biosynthetic pathway. |

| Enzymatic Biocatalysis (Hypothetical) | Bio-based keto esters and aldehydes. | Enzyme-catalyzed condensation and cyclization reactions in a bioreactor. | Discovery and immobilization of novel enzymes; development of multi-enzyme cascade reactions for one-pot synthesis. |

Interdisciplinary Research with Sensory Science and Neurobiology

Understanding how this compound is perceived is fundamental to its effective use. Flavor perception is a complex, multimodal experience that involves not just olfaction but also gustation (taste) and somatosensation, all integrated within the brain. frontiersin.orgnih.govnih.gov Future research should delve into the neurobiological basis of its aroma perception and its interactions with other sensory inputs.

A key area of investigation is the identification of the specific human olfactory receptors (ORs) that bind to this molecule. acs.org Recent studies have successfully screened libraries of key food odorants against hundreds of human ORs expressed in cell-based assays. acs.orgacs.org A 2021 study that screened 187 key food odorants against 616 human OR variants tested 5-ethyl-3-hydroxy-4-methylfuran-2(5H)-one (referred to as abhexone), though it did not emerge as a primary agonist for the specific receptors highlighted in that publication (OR5M3 and OR8D1). acs.org A comprehensive screening of the full repertoire of human ORs is needed to identify the specific receptor or combination of receptors responsible for its characteristic aroma. This would provide a molecular basis for its perceived scent and could explain variations in perception among individuals due to genetic differences in ORs. nih.gov

Furthermore, research should explore the cross-modal interactions between the aroma of this compound and basic tastes (sweet, sour, bitter, salty, umami). researchgate.net It is well-established that certain aromas can enhance the perception of corresponding tastes (e.g., a sweet aroma enhancing perceived sweetness). Investigating whether this furanone can modulate taste perception could lead to its use in sugar or salt reduction strategies in food products without compromising flavor. This requires integrated studies combining sensory panel evaluations with neuroimaging techniques (e.g., fMRI) to map the brain activity corresponding to these flavor-taste interactions. nih.gov

Table 3: Framework for Sensory and Neurobiological Research This table outlines a conceptual framework for future interdisciplinary research on the compound's sensory properties.

| Research Area | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| Olfactory Receptor Deorphanization | High-throughput cell-based luminescence or fluorescence assays expressing human olfactory receptors. acs.org | To identify the specific olfactory receptor(s) that are activated by this compound. | A "receptor-ligand map" explaining the molecular basis of its aroma perception. |

| Cross-Modal Interaction Analysis | Sensory panel testing (e.g., descriptive analysis, time-intensity studies) of solutions containing the furanone with varying concentrations of tastants (e.g., sucrose). | To quantify the effect of the compound's aroma on the perception of basic tastes. | Data on its potential as a taste modulator (e.g., sweetness enhancer). |

| Neuroimaging of Flavor Perception | Functional Magnetic Resonance Imaging (fMRI) or Electroencephalography (EEG) on subjects exposed to the compound's aroma alone and in combination with tastants. | To identify the brain regions involved in processing the flavor of this compound and its integration with taste signals. nih.gov | Understanding the central nervous system mechanisms of its flavor perception. |

Development of High-Throughput Screening Assays for Related Furanone Compounds

The furanone chemical scaffold is a source of many potent aroma compounds and molecules with other interesting biological activities. acs.orgresearchgate.netresearchgate.net A significant translational opportunity exists in the development of high-throughput screening (HTS) platforms to discover novel furanone derivatives with tailored properties. HTS leverages robotics and automation to test large libraries of chemical compounds for a specific biological or biochemical activity. youtube.com

Future research could focus on creating HTS assays based on the human olfactory receptors identified for this compound or other key furanones. By expressing these specific ORs in cell lines that report activation via a light signal (e.g., luminescence), thousands of structurally related furanone analogues could be rapidly screened. acs.orgyoutube.com This would accelerate the discovery of new compounds with potentially more intense, stable, or unique flavor profiles.

Beyond flavor, furanones have been shown to interfere with bacterial communication pathways known as quorum sensing (QS), which are often involved in biofilm formation and virulence. oup.comnih.govnih.gov HTS assays using bacterial reporter strains that produce a measurable signal (e.g., fluorescence) in response to QS could be used to screen furanone libraries for potent QS inhibitors. oup.com This could lead to the development of novel, non-biocidal agents that can be used in food safety applications to prevent biofilm formation by pathogenic bacteria. The integration of computational strategies, such as molecular docking and machine learning, can further assist in the pre-screening and rational design of new furanone derivatives for these applications. nih.govccij-online.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.